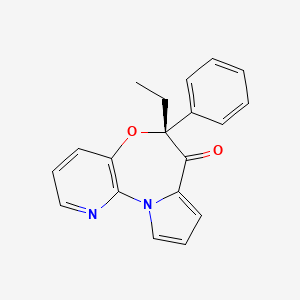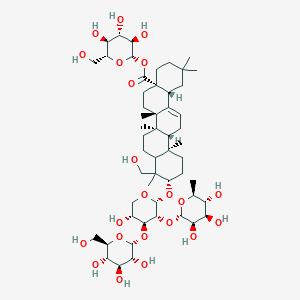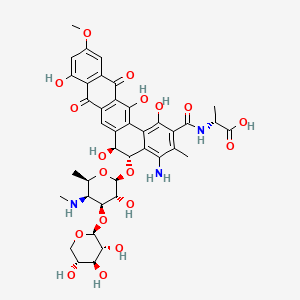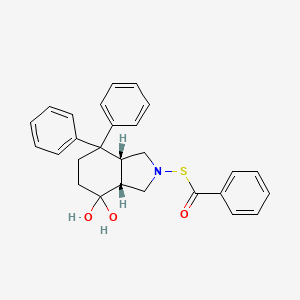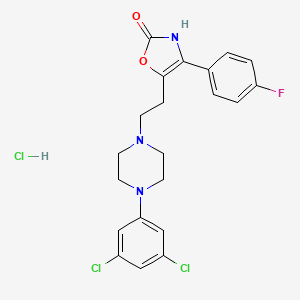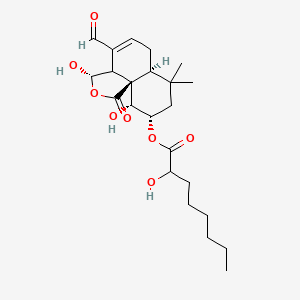
Mniopetal C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mniopetal C involves the hydrolysis of epoxides by epoxide hydrolases (EHs). Specifically, the enantioconvergent hydrolysis of 1,2-epoxyoctane is manipulated through site-directed mutagenesis to produce enantiopure alkane- and alkene-1,2-diols . The reaction conditions typically involve the use of wet cells of Escherichia coli at 20°C for 24 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalable synthesis of its precursor, 1,2-epoxyoctane, through biocatalysis using engineered EHs, suggests potential for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Mniopetal C undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the sesquiterpenoid structure.
Major Products
The major products formed from these reactions include various hydroxylated and carbonylated derivatives of this compound, which can be further utilized in synthetic chemistry and pharmaceutical applications.
Applications De Recherche Scientifique
Mniopetal C has a wide range of scientific research applications:
Chemistry: Used as a chiral building block for the synthesis of complex organic molecules.
Mécanisme D'action
Mniopetal C exerts its effects by inhibiting the reverse transcriptase enzyme of HIV-1. This inhibition prevents the conversion of viral RNA into DNA, thereby blocking the replication of the virus . The molecular targets involved include the active site of the reverse transcriptase enzyme, where this compound binds and inhibits its activity.
Comparaison Avec Des Composés Similaires
Mniopetal C is closely related to other drimane-type sesquiterpenoids such as mniopetal A, B, D, E, and F . These compounds share similar structural features and biological activities but differ in their specific functional groups and stereochemistry. This compound is unique due to its specific hydroxyoctanoyloxy residue at C-2, which distinguishes it from its analogs .
List of Similar Compounds
- Mniopetal A
- Mniopetal B
- Mniopetal D
- Mniopetal E
- Mniopetal F
Conclusion
This compound is a promising compound with significant potential in scientific research and pharmaceutical applications. Its unique structure and biological activity make it a valuable target for further study and development.
Propriétés
Numéro CAS |
158761-00-3 |
|---|---|
Formule moléculaire |
C23H34O8 |
Poids moléculaire |
438.5 g/mol |
Nom IUPAC |
[(3S,6aS,9S,10R,10aR)-4-formyl-3,10-dihydroxy-7,7-dimethyl-1-oxo-3a,6,6a,8,9,10-hexahydro-3H-benzo[d][2]benzofuran-9-yl] 2-hydroxyoctanoate |
InChI |
InChI=1S/C23H34O8/c1-4-5-6-7-8-14(25)19(27)30-15-11-22(2,3)16-10-9-13(12-24)17-20(28)31-21(29)23(16,17)18(15)26/h9,12,14-18,20,25-26,28H,4-8,10-11H2,1-3H3/t14?,15-,16-,17?,18-,20-,23+/m0/s1 |
Clé InChI |
DSJKYHXDKAFGAJ-PUGZUPJRSA-N |
SMILES isomérique |
CCCCCCC(C(=O)O[C@H]1CC([C@@H]2CC=C(C3[C@]2([C@H]1O)C(=O)O[C@@H]3O)C=O)(C)C)O |
SMILES canonique |
CCCCCCC(C(=O)OC1CC(C2CC=C(C3C2(C1O)C(=O)OC3O)C=O)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


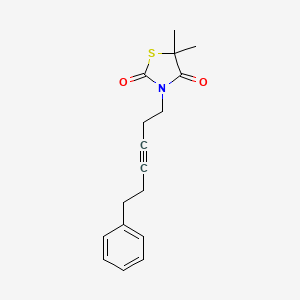
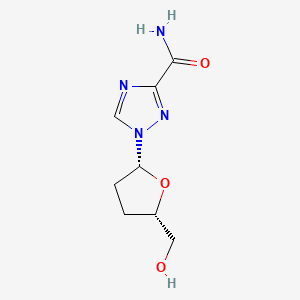
![(2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid](/img/structure/B12788595.png)
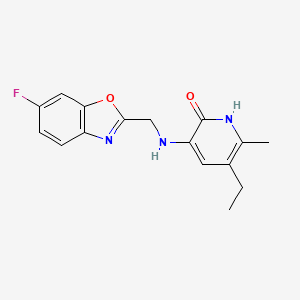

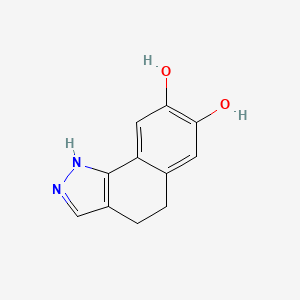
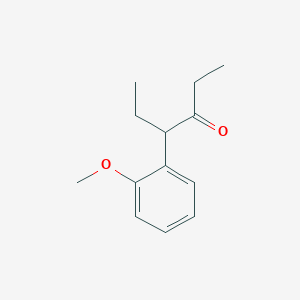
![7H-Benz[de]anthracen-7-one, 2-methyl-](/img/structure/B12788631.png)
